molecular formula C22H18FN3O2S2 B2936747 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1252902-35-4

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2936747
CAS No.: 1252902-35-4
M. Wt: 439.52
InChI Key: MFCBWDHQJLTSTA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a bicyclic scaffold combining thiophene and pyrimidine rings. The structure includes a 4-fluorobenzyl substituent at position 3, a sulfanyl (-S-) linker at position 2 connected to an acetamide group, and a 4-methylphenyl moiety on the acetamide nitrogen. Such derivatives are often explored for their kinase inhibitory or anticancer properties, as thieno-pyrimidines mimic purine bases and interact with ATP-binding pockets in enzymes . The fluorine atom on the benzyl group enhances metabolic stability and bioavailability, while the 4-methylphenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-2-8-17(9-3-14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCBWDHQJLTSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

  • Chlorophenyl Analogs: Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5) replaces the 4-fluorobenzyl group with 4-chlorobenzyl. Molecular weight: 455.94 g/mol (vs. 439.5 g/mol for the target compound). Impact: Chlorine’s larger atomic radius and higher lipophilicity may alter binding affinity and pharmacokinetics compared to fluorine .

Substituents on the Acetamide Nitrogen

  • Ethylphenyl Variant: N-(4-Ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1261005-55-3) features a 4-ethylphenyl group instead of 4-methylphenyl. Molecular formula: C₂₂H₁₈FN₃O₂S₂ (vs. C₂₁H₁₆FN₃O₂S₂ for the target compound).
  • Chloro-Methylphenyl Variant: N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8) introduces a 3-methoxybenzyl on the pyrimidine and a 2-chloro-4-methylphenyl on the acetamide. Molecular weight: 486.0 g/mol. Impact: The chlorine and methoxy groups may alter electronic effects and steric interactions, affecting target selectivity .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₆FN₃O₂S₂ 439.5 4-Fluorobenzyl, 4-methylphenyl
Chlorophenyl Analog C₂₁H₁₅ClN₃O₂S₂ 455.94 4-Chlorobenzyl, 4-methylphenyl
Ethylphenyl Variant C₂₂H₁₈FN₃O₂S₂ 439.5 2-Fluorophenyl, 4-ethylphenyl
Methoxy-Chloro Variant C₂₃H₂₀ClN₃O₃S₂ 486.0 3-Methoxybenzyl, 2-chloro-4-methylphenyl

The target compound’s lower molecular weight and fluorine substitution may favor better bioavailability compared to bulkier analogs like the methoxy-chloro variant.

NMR and MS/MS Fragmentation Patterns

  • NMR Analysis: Position-specific chemical shift variations (e.g., regions A and B in thieno-pyrimidinone derivatives) can identify substituent effects. For example, fluorine’s electron-withdrawing nature may deshield nearby protons, shifting δ values compared to chlorine .
  • MS/MS Fragmentation: Molecular networking using cosine similarity scores (0–1 scale) reveals that analogs with shared cores (e.g., thieno-pyrimidinone) cluster together, while substituent differences reduce spectral similarity .

Predicted Bioactivity (QSAR Models)

Quantitative Structure-Activity Relationship (QSAR) models compare compounds against training sets to predict bioactivity. The target compound’s fluorophenyl and methylphenyl groups likely position it within the applicability domain of kinase inhibitors, whereas bulkier substituents (e.g., methoxy-chloro variant) may fall outside optimal AD ranges .

Tyrosine Kinase Inhibitor Analogues

describes a structurally distinct thieno[3,2-b]pyridine-based tyrosine kinase inhibitor with a 4-fluorophenylacetamide group.

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H23FN4O3S
  • IUPAC Name : this compound
  • SMILES Notation : COc(cc1)ccc1NC(CSC(N1)=NC(CCN(Cc(cc2)ccc2F)C2)=C2C1=O)=O

This unique structure contributes to its biological activity by providing multiple sites for interaction with biological targets.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted the role of similar compounds in inhibiting cancer cell proliferation through targeted action on specific pathways. For instance, compounds related to thienopyrimidines have been shown to inhibit MIF (Macrophage Migration Inhibitory Factor) activity, which is implicated in tumor growth and metastasis .

Table 1: IC50 Values of Related Compounds on MIF Activity

CompoundIC50 (μM)Mechanism of Action
5d27Inhibition of MIF tautomerase activity
3a (R110)15Competitive inhibition
3b7.2Enhanced potency via structural modification

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thienopyrimidine derivatives have shown promise in modulating inflammatory pathways, potentially through the inhibition of cytokine release and the modulation of immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Targeting Specific Pathways : It selectively interacts with pathways associated with cell proliferation and survival, particularly through the inhibition of MIF.
  • Structural Interactions : The unique thienopyrimidine core allows for specific binding interactions with target proteins.

Study on Anticancer Efficacy

In a recent study, a series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer efficacy against various cancer cell lines. The results demonstrated that compounds similar to the one exhibited potent cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of thienopyrimidine derivatives, showing that these compounds could significantly reduce inflammatory markers in vitro. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions, including condensation, sulfanyl group introduction, and amide coupling. Key intermediates include 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol and chloroacetamide derivatives. For example, a thiol intermediate reacts with 2-chloro-N-(4-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge . Purification often employs column chromatography or recrystallization, with yields averaging 50-70% depending on solvent optimization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves the 3D arrangement of the thieno[3,2-d]pyrimidine core and confirms the sulfanyl-acetamide linkage (e.g., bond angles of ~104° for C-S-C) .
  • NMR : ¹H and ¹³C NMR are critical for verifying the 4-fluorophenyl and 4-methylphenyl substituents. The thieno ring protons typically appear as distinct doublets (δ 7.2–8.1 ppm), while the acetamide carbonyl resonates near δ 168 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 453.12) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on enzyme inhibition (e.g., kinase or protease assays) due to the compound’s structural similarity to pyrimidine-based inhibitors. Use fluorescence-based assays to quantify IC₅₀ values, and validate results with Western blotting or cellular proliferation assays (e.g., MTT on cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like disulfide formation?

  • Reaction conditions : Use degassed solvents (e.g., N₂-purged DMF) to prevent oxidation of the thiol intermediate to disulfides .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amide formation, reducing side reactions .
  • Workup strategies : Employ aqueous extraction with ethyl acetate to isolate the product from polar byproducts .

Q. How to resolve contradictions in structural data between computational predictions and experimental results?

Discrepancies in bond lengths or torsional angles (e.g., sulfur-acetamide linkage) may arise from crystal packing forces not accounted for in DFT calculations. Validate computational models using hybrid functionals (e.g., B3LYP-D3) with solvent corrections and compare against experimental XRD data .

Q. What strategies address conflicting reports on its biological activity across different assay systems?

  • Assay standardization : Control for variables like cell line origin (e.g., HepG2 vs. HEK293) and serum concentration in viability assays .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid metabolism in certain models reduces apparent activity .

Q. How does the compound’s solubility profile impact in vitro and in vivo studies?

The acetamide and thienopyrimidine moieties confer low aqueous solubility (~10 µM in PBS). Use co-solvents like DMSO (<0.1% v/v) for in vitro assays. For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .

Q. What analytical methods validate purity and stability under storage conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to monitor degradation products .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; >95% purity retention indicates robust stability .

Q. What computational tools predict its drug-likeness and off-target interactions?

  • ADMET prediction : SwissADME or ADMETlab 2.0 estimate logP (~3.5), moderate blood-brain barrier permeability, and CYP3A4 inhibition risk .
  • Molecular docking : AutoDock Vina screens against kinase libraries to prioritize targets (e.g., EGFR, VEGFR2) .

Q. What intellectual property considerations exist for novel derivatives?

Prior art searches in databases like PubChem and Espacenet are critical. Patent claims should emphasize novel substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) or optimized synthetic steps (e.g., one-pot reactions) to avoid overlap with existing patents .

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